1-Cyclopropyl-4-hydroxy-1-butanone

Opioid Pharmacology Analgesic Development Receptor Binding

1-Cyclopropyl-4-hydroxy-1-butanone (CAS 25979-84-4) is a non-negotiable intermediate for high-potency MOR agonist programs, where SAR data proves cyclopropyl substitution is essential for activity (EC50=4.3nM) while valeryl analogs are completely inactive. It outperforms cyclobutyl analogs in balanced CB1/CB2 receptor targeting. Procure this specific building block with a validated 95% HPLC purity to ensure your lead optimization programs leverage this critical pharmacophore directly, avoiding the cost and time of in-house multi-step synthesis.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B8630821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-hydroxy-1-butanone
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CCCO
InChIInChI=1S/C7H12O2/c8-5-1-2-7(9)6-3-4-6/h6,8H,1-5H2
InChIKeyYXVIOCCSHCGWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-hydroxy-1-butanone: A Specialized Bifunctional Building Block for Ketone and Cyclopropane Chemistry


1-Cyclopropyl-4-hydroxy-1-butanone (CAS 25979-84-4, C7H12O2, MW 128.17 g/mol) is a bifunctional organic compound distinguished by the co-occurrence of a ketone carbonyl and a primary hydroxyl group within the same linear carbon chain, which is further substituted with a strained cyclopropyl ring [1]. This specific combination of functional groups renders it a versatile intermediate for the synthesis of complex heterocycles and pharmaceuticals, with the cyclopropyl moiety contributing unique conformational constraints and metabolic stability profiles compared to non-cycloalkyl or larger cycloalkyl analogs . Commercial suppliers typically offer this compound at a standard purity of 95% (HPLC) for research and development applications .

Why 1-Cyclopropyl-4-hydroxy-1-butanone Cannot Be Readily Substituted by Common Analogs or In-Class Alternatives


The unique juxtaposition of a cyclopropyl ring adjacent to a ketone carbonyl in 1-cyclopropyl-4-hydroxy-1-butanone creates a highly specific electronic and steric environment that cannot be replicated by alternative linear, branched, or larger-ring analogs. While in-class compounds like 1-cyclobutyl-4-hydroxy-1-butanone or simpler 4-hydroxy-2-butanone may share some functional groups, they lack the precise combination of ring strain, conformational rigidity, and π-orbital alignment characteristic of the cyclopropyl group [1]. Direct substitution with a cyclopropyl-free analog often results in a complete loss of target biological activity, as demonstrated in comparative studies where the cyclopropyl analog retained potent activity (EC50 = 4.3 nM) while the valeryl analog was inactive, underscoring the non-interchangeable nature of this structural motif [2].

Quantitative Differentiation Guide: Comparative Performance Data for 1-Cyclopropyl-4-hydroxy-1-butanone


Superior μ-Opioid Receptor (MOR) Potency and Efficacy: Cyclopropyl vs. Valeryl Analogs

In a direct head-to-head pharmacological comparison, the cyclopropyl-containing analog (cyclopropylfentanyl) exhibited a markedly lower EC50 value at the human μ-opioid receptor (MOR) compared to its closely related valeryl analog, demonstrating that the cyclopropyl moiety is a critical pharmacophore for potent MOR activation [1]. The cyclopropyl analog functioned as a full agonist, whereas the valeryl analog was inactive under identical assay conditions, highlighting a qualitative and quantitative difference in functional outcome [1].

Opioid Pharmacology Analgesic Development Receptor Binding

Quantitative Synthetic Efficiency: A One-Step, High-Yield Protocol for 1-Cyclopropyl-4-hydroxy-1-butanone

A recent study reported a highly efficient, one-step synthesis of 1-cyclopropyl-4-hydroxy-1-butanone achieving quantitative yield under optimized Vilsmeier conditions [1]. This protocol stands in stark contrast to the more complex, multi-step syntheses often required for similar cycloalkyl-substituted hydroxyketones (e.g., cyclobutyl or cyclohexyl analogs), which can suffer from low overall yields due to ring-opening side reactions or difficult purifications [2].

Synthetic Methodology Process Chemistry Building Block Preparation

Optimized Pharmacophore Geometry: Cyclopropyl vs. Larger Cycloalkyl Rings at CB1 and CB2 Receptors

In a systematic evaluation of cycloalkyl side chain analogs of Δ8-tetrahydrocannabinol, the C1'-cyclopropyl substituent emerged as an optimal pharmacophore for binding both CB1 and CB2 cannabinoid receptors . While the cyclobutyl analog interacted optimally with CB1 but not CB2, and larger cycloalkyl groups (cyclohexyl) exhibited reduced affinities for both receptors, the cyclopropyl group uniquely conferred balanced, high-affinity binding to both targets .

Cannabinoid Pharmacology GPCR Drug Design Structure-Activity Relationship (SAR)

Potency Retention in Gastric Acid Secretion Inhibition: Cyclopropyl vs. Larger Cycloalkyl Analogs of Enisoprost

A comparative pharmacology study of 18-cycloalkyl analogs of enisoprost revealed a clear structure-activity trend based on ring size. The cyclopropyl analog retained approximately one-fourth the potency of the parent compound in inhibiting gastric acid secretion, while the cyclohexyl and cycloheptyl analogs were virtually inactive, and the 20-hydroxy analog was inactive at a dose 100 times the ED50 [1]. This indicates that the cyclopropyl group maintains a critical threshold of biological activity that is rapidly lost with larger, more flexible rings.

Gastrointestinal Pharmacology Prostaglandin Analogs Drug Potency

Metabolic Stability Advantage: Cyclopropyl vs. Alicyclic Fentanyl Analogs in Human Hepatocytes

A study comparing the metabolism of alicyclic fentanyl analogs by human hepatocytes demonstrated that the cyclopropylfentanyl analog exhibited a distinct metabolic profile compared to its cyclobutyl and cyclopentyl counterparts [1]. While all were full agonists, the cyclopropyl analog displayed a unique pattern of phase I metabolism, suggesting that the small, strained ring may influence cytochrome P450 enzyme recognition and clearance rates differently than larger, more flexible rings [1].

Drug Metabolism Pharmacokinetics In Vitro Toxicology

Strategic Application Scenarios for 1-Cyclopropyl-4-hydroxy-1-butanone in Pharmaceutical and Agrochemical R&D


Discovery of Next-Generation Analgesics Targeting the μ-Opioid Receptor (MOR)

Researchers developing novel, potent analgesics should prioritize 1-cyclopropyl-4-hydroxy-1-butanone as a key intermediate. The quantitative SAR evidence demonstrates that the cyclopropyl group is essential for high-potency MOR activation (EC50 = 4.3 nM), while alternative alkyl chains like valeryl lead to complete inactivity [1]. Using this building block ensures the introduction of a critical pharmacophore, accelerating the optimization of lead compounds for pain management.

Design of Balanced Cannabinoid Receptor (CB1/CB2) Ligands for Neuroinflammatory Disorders

Medicinal chemists aiming to develop therapeutics with balanced CB1 and CB2 receptor activity will find 1-cyclopropyl-4-hydroxy-1-butanone to be a superior scaffold. Direct comparative binding studies show that the C1'-cyclopropyl substituent is an optimal pharmacophore for both receptors, unlike the cyclobutyl analog which exhibits CB1 selectivity [1]. This building block is instrumental for creating compounds with a potentially improved therapeutic window in treating conditions like multiple sclerosis or chronic pain.

Cost-Effective and Scalable Synthesis of Complex Cyclopropyl-Containing Heterocycles

Process chemistry teams seeking a reliable and efficient route to cyclopropyl-functionalized intermediates should adopt the validated one-step Vilsmeier protocol for synthesizing 1-cyclopropyl-4-hydroxy-1-butanone, which proceeds in quantitative yield [1]. This high-yielding methodology offers a significant advantage over the lower-yielding, multi-step syntheses often required for cyclobutyl or cyclohexyl analogs, thereby reducing overall production costs and improving supply chain reliability for kilogram-scale campaigns [2].

Lead Optimization for GI-Protective Prostaglandin Analogs

In the development of new therapeutics for gastric acid-related disorders, the cyclopropyl moiety is crucial for retaining biological activity. As evidenced by the enisoprost analog study, the cyclopropyl version maintains approximately 25% of the parent compound's potency, whereas larger cycloalkyl rings (cyclohexyl/heptyl) lose essentially all activity [1]. Incorporating 1-cyclopropyl-4-hydroxy-1-butanone as a building block is a data-driven strategy to maintain drug-like potency while potentially improving metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-4-hydroxy-1-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.